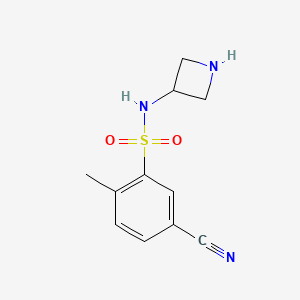
N-(azetidin-3-yl)-5-cyano-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(azetidin-3-yl)-5-cyano-2-methylbenzenesulfonamide is a heterocyclic compound featuring an azetidine ring, a cyano group, and a benzenesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(azetidin-3-yl)-5-cyano-2-methylbenzenesulfonamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using appropriate cyanating agents.
Sulfonamide Formation: The benzenesulfonamide moiety is introduced through sulfonylation reactions using sulfonyl chlorides and amines under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(azetidin-3-yl)-5-cyano-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Cyanating agents, sulfonyl chlorides, amines.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
N-(azetidin-3-yl)-5-cyano-2-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(azetidin-3-yl)-5-cyano-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, metabolic pathways, or other cellular processes to exert its effects.
類似化合物との比較
Similar Compounds
N-(azetidin-3-yl)acetamide: Shares the azetidine ring but differs in the functional groups attached.
N-Boc-azetidin-3-ylidene: Contains the azetidine ring and is used in similar synthetic applications.
Uniqueness
N-(azetidin-3-yl)-5-cyano-2-methylbenzenesulfonamide is unique due to its combination of the azetidine ring, cyano group, and benzenesulfonamide moiety, which imparts distinct chemical and biological properties .
特性
分子式 |
C11H13N3O2S |
|---|---|
分子量 |
251.31 g/mol |
IUPAC名 |
N-(azetidin-3-yl)-5-cyano-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H13N3O2S/c1-8-2-3-9(5-12)4-11(8)17(15,16)14-10-6-13-7-10/h2-4,10,13-14H,6-7H2,1H3 |
InChIキー |
NBIWLMVNPKGXKX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C#N)S(=O)(=O)NC2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


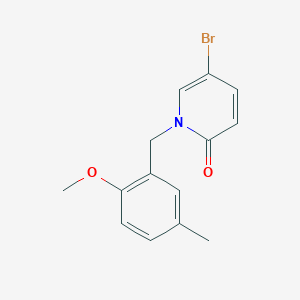
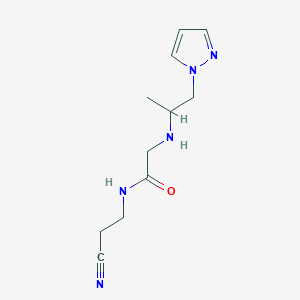
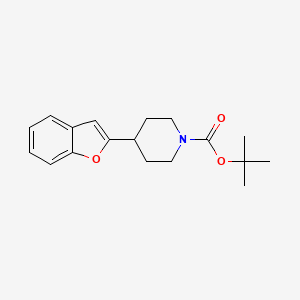
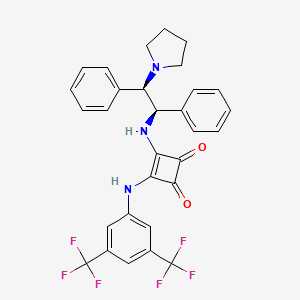
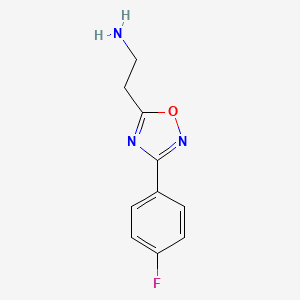
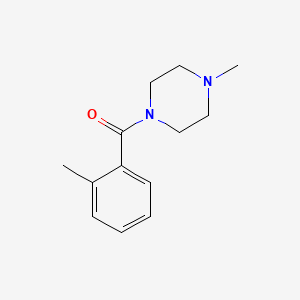
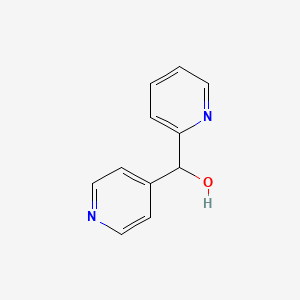
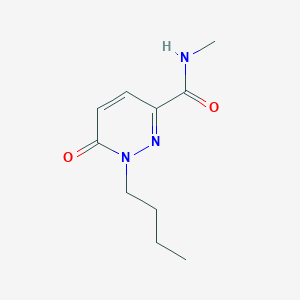
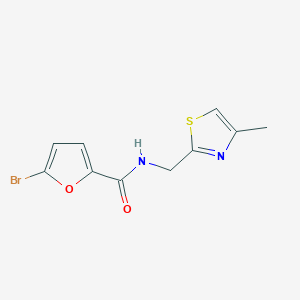
![Ethyl 3-(2'-(diphenylphosphanyl)-6-methyl-[1,1'-biphenyl]-2-yl)butanoate](/img/structure/B14902704.png)
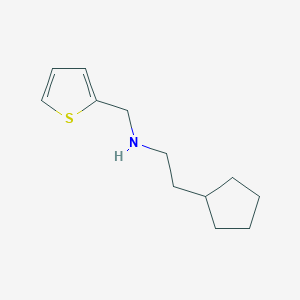

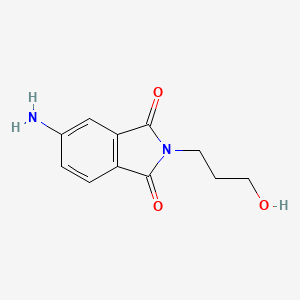
![(2S)-4-[(3-methoxyphenyl)methyl]-2-methyl-9-(4-methylphenyl)-4,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraene-3,6-dione](/img/structure/B14902727.png)
